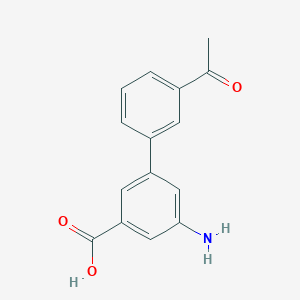
3-(3-Acetylphenyl)-2-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Acetylphenyl)-2-methylbenzoic acid, or 3-APMBA, is a compound that has been studied extensively in the scientific community. It is a white, crystalline solid with a molecular weight of 212.25 g/mol and a melting point of 177-179 °C. 3-APMBA has been used in a variety of applications including synthesis, scientific research, and drug development.
Applications De Recherche Scientifique
3-APMBA has been studied extensively in the scientific community due to its potential applications in drug development. It has been used in the synthesis of various pharmaceuticals, including the anticonvulsant drug lacosamide. 3-APMBA has also been studied for its potential to inhibit the enzyme cytochrome P450 2C19, which is involved in the metabolism of many drugs. Additionally, 3-APMBA has been investigated as an anti-inflammatory agent and antioxidant.
Mécanisme D'action
3-APMBA has been found to act as an inhibitor of the enzyme cytochrome P450 2C19. This enzyme is involved in the metabolism of many drugs, and inhibition of this enzyme can lead to increased drug levels in the body. Additionally, 3-APMBA has been found to have anti-inflammatory and antioxidant properties. It is thought to act by scavenging free radicals, inhibiting the production of pro-inflammatory cytokines, and inhibiting the activity of pro-inflammatory enzymes.
Biochemical and Physiological Effects
3-APMBA has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-APMBA can inhibit the activity of cytochrome P450 2C19, leading to increased drug levels in the body. Additionally, 3-APMBA has been found to have anti-inflammatory and antioxidant properties. In vitro studies have shown that 3-APMBA can scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of pro-inflammatory enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
3-APMBA is a useful compound for lab experiments due to its low cost and ease of synthesis. Additionally, its ability to inhibit cytochrome P450 2C19 makes it a useful tool for drug metabolism studies. However, 3-APMBA is not without its limitations. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its low solubility in organic solvents can make it difficult to use in organic synthesis.
Orientations Futures
There are many potential future directions for 3-APMBA research. One potential direction is to further investigate its potential as an inhibitor of cytochrome P450 2C19. Additionally, further study of its anti-inflammatory and antioxidant properties could lead to new treatments for inflammatory diseases and oxidative stress. Finally, further research into its use in drug synthesis could lead to the development of new and improved pharmaceuticals.
Méthodes De Synthèse
3-APMBA can be synthesized from 3-phenyl-2-methylbenzoic acid through a two-step process. First, the 3-phenyl-2-methylbenzoic acid is reacted with acetic anhydride in the presence of pyridine to form 3-(3-acetylphenyl)-2-methylbenzoic acid. This reaction requires a temperature of 100-110 °C and a reaction time of 1-2 hours. The second step involves the reduction of the 3-APMBA to 3-(3-hydroxyphenyl)-2-methylbenzoic acid using sodium borohydride in the presence of methanol. This reaction requires a temperature of 25-30 °C and a reaction time of 1-2 hours.
Propriétés
IUPAC Name |
3-(3-acetylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-14(7-4-8-15(10)16(18)19)13-6-3-5-12(9-13)11(2)17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOZRVDDHDBHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689735 |
Source


|
| Record name | 3'-Acetyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-77-5 |
Source


|
| Record name | 3'-Acetyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














